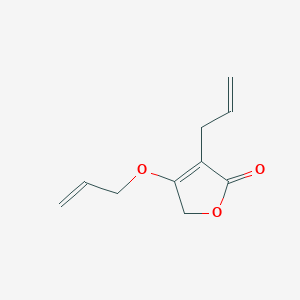
2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- is an organic compound belonging to the furanone family It is characterized by a furanone ring substituted with propenyl and propenyloxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- typically involves the reaction of furanone derivatives with propenyl and propenyloxy reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the furanone derivative is treated with propenyl bromide and propenyloxy bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced furanone derivatives.
Substitution: The propenyl and propenyloxy groups can participate in substitution reactions, where nucleophiles replace these groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Reduced furanone derivatives.
Substitution: Substituted furanone derivatives with nucleophilic groups.
科学的研究の応用
2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism by which 2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s propenyl and propenyloxy groups can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the furanone ring can interact with receptor sites, modulating signal transduction pathways and cellular responses.
類似化合物との比較
2(5H)-Furanone, 3-(2-propenyl)-4-hydroxy-: Similar structure but with a hydroxyl group instead of a propenyloxy group.
2(5H)-Furanone, 3-(2-propenyl)-4-methoxy-: Similar structure but with a methoxy group instead of a propenyloxy group.
2(5H)-Furanone, 3-(2-propenyl)-4-ethoxy-: Similar structure but with an ethoxy group instead of a propenyloxy group.
Uniqueness: 2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- is unique due to the presence of both propenyl and propenyloxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
124706-42-9 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
3-prop-2-enoxy-4-prop-2-enyl-2H-furan-5-one |
InChI |
InChI=1S/C10H12O3/c1-3-5-8-9(12-6-4-2)7-13-10(8)11/h3-4H,1-2,5-7H2 |
InChIキー |
XLXRAUJPOIJHNU-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(COC1=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


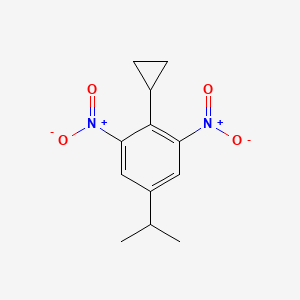
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
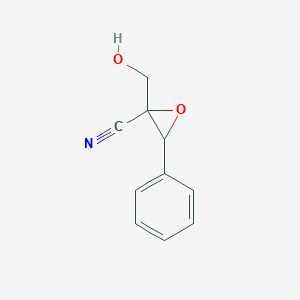
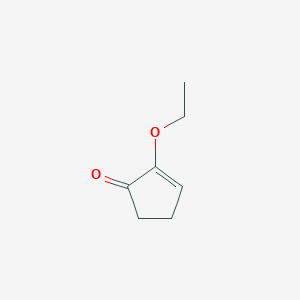
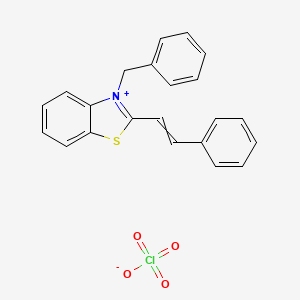
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
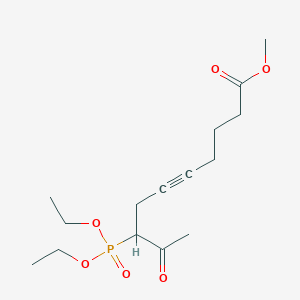
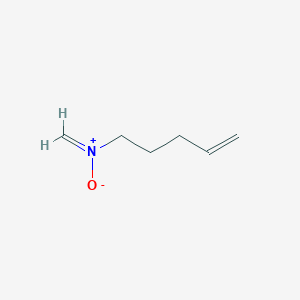
![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
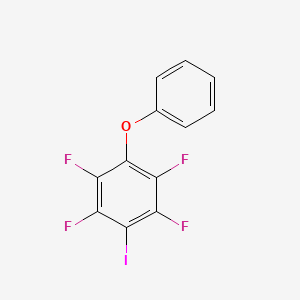
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
